4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
Overview
Description
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 199.70 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula :
- Molecular Weight : 199.70 g/mol
- CAS Number : 1107645-98-6
- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects against different pathogens and its potential therapeutic applications.
Antiparasitic Activity
Recent research indicates that compounds with similar structural frameworks exhibit significant antiparasitic properties. For instance, derivatives of thiopyran have shown efficacy against pathogens responsible for diseases such as malaria and leishmaniasis. While specific studies on this compound are scarce, it is hypothesized that its biological mechanism may involve modulation of metabolic pathways crucial for parasite survival.
The compound's mechanism may involve interaction with key enzymes or receptors within the target organisms, potentially leading to disruption of essential biochemical processes. For example, compounds with similar structures have been shown to act as allosteric inhibitors of trypanothione reductase (TR), a target in the treatment of trypanosomiasis .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of related compounds against various cell lines. The following table summarizes findings from related studies:
Compound Name | Target Pathogen | EC50 (μM) | Reference |
---|---|---|---|
4H-thiochromen-4-one 1,1-dioxide | Leishmania spp. | <10 | |
Naphthoquinone derivatives | Trypanosoma spp. | <10 | |
Benznidazole | Trypanosoma spp. | 50 |
These findings suggest that structural analogs of 4-(Aminomethyl)tetrahydro-2H-thiopyran may possess similar or enhanced biological activities.
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-5-6-1-3-10(8,9)4-2-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYYRXBBHROSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476660-77-2, 1107645-98-6 | |
Record name | 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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